molecular formula C20H20ClFN2O2S B2503112 2-(4-chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one CAS No. 862826-78-6

2-(4-chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2503112
CAS No.: 862826-78-6
M. Wt: 406.9
InChI Key: GZCWSIHIUIEYOR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a synthetic chemical compound supplied for scientific research and development. Its molecular structure features a 4,5-dihydroimidazole (imidazoline) core, a motif found in compounds with diverse biological activities . The structure is further characterized by a 4-chlorophenoxy group and a benzylsulfanyl moiety with a meta-fluorine substitution. Compounds within this structural class have been investigated for various applications, and the presence of these specific functional groups suggests potential for research into areas such as enzyme inhibition or receptor modulation . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical studies. This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review all safety data sheets and conduct a thorough risk assessment before handling this compound.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2S/c1-20(2,26-17-8-6-15(21)7-9-17)18(25)24-11-10-23-19(24)27-13-14-4-3-5-16(22)12-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCWSIHIUIEYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN=C1SCC2=CC(=CC=C2)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

    Synthesis of the Fluorophenyl Methyl Sulfanyl Intermediate: This involves the reaction of 3-fluorobenzyl chloride with a thiol compound to form the fluorophenyl methyl sulfanyl intermediate.

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions.

    Final Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate, the fluorophenyl methyl sulfanyl intermediate, and the imidazole ring under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or the carbonyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents may be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings would yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous imidazole/imidazoline derivatives from the literature:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Reference
2-(4-Chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one 4,5-Dihydroimidazole 2-[(3-Fluorophenyl)methyl]sulfanyl; 1-(4-chlorophenoxy)-2-methylpropan-1-one C₂₁H₂₀ClF N₂O₂S 418.91 Partially saturated core; thioether linkage; halogenated aryl groups N/A
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate Imidazole 2-[(4-Fluorophenyl)methyl]sulfonyl; 1-(ethoxycarbonylmethyl) C₂₆H₂₃FN₂O₄S 478.54 Sulfonyl (SO₂) group; fully aromatic core; ester functional group
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole Imidazole 2-(4-Chlorophenyl); 1,4,5-triphenyl C₂₇H₂₀ClN₂ 413.91 Fully substituted aromatic core; chloroaryl substituent
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Imidazole 1-(3-Chloro-4-fluorophenyl); 2,4,5-triphenyl C₂₇H₁₉ClFN₂ 433.90 Dual halogen (Cl/F) substitution; sterically crowded aromatic system

Key Structural and Functional Differences:

Sulfur Oxidation State : The sulfanyl (thioether) group in the target compound contrasts with the sulfonyl group in the ethyl acetate derivative . Sulfonyl groups are more electron-withdrawing, which could influence reactivity or target interactions.

Halogen Placement: The target’s 4-chlorophenoxy and 3-fluorophenyl groups differ from the 4-fluorophenyl (in ) and dual chloro/fluoro substitutions (in ), affecting steric and electronic profiles.

Functional Groups : The 2-methylpropan-1-one moiety in the target is unique among the listed compounds, introducing a ketone group absent in others.

Research Findings and Implications

  • Biological Relevance : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl, 3-fluorophenyl) are frequently explored in medicinal chemistry for enhanced lipophilicity and target engagement. The sulfanyl group may act as a hydrogen bond acceptor or participate in redox interactions, though this requires experimental validation.
  • Comparative Limitations: Unlike the indole derivatives in , which modulate NADPH oxidase activity and Nrf2/Keap1 signaling, the target compound’s biological activity remains uncharacterized.

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19ClFN2O2S\text{C}_{17}\text{H}_{19}\text{ClF}\text{N}_2\text{O}_2\text{S}

This structure features a chlorophenoxy group, an imidazole moiety, and a sulfanyl group, which contribute to its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglial cells, suggesting potential neuroprotective effects against neuroinflammation .
  • Anticancer Properties : Related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against colon carcinoma and breast cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds in the same chemical class:

Activity TypeTest SystemIC50 (μM)Reference
Anti-inflammatoryBV2 microglial cells12.5
CytotoxicityMCF-7 breast cancer cells27.3
AntifungalVarious fungal strains6.2
Inhibition of NOLPS-stimulated microglia15.0

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds in models of Parkinson's disease. The results indicated that treatment with these compounds significantly reduced behavioral deficits and protected dopaminergic neurons from LPS-induced damage by modulating inflammatory pathways .
  • Anticancer Activity : Another study focused on the cytotoxicity of similar derivatives against human breast cancer cell lines. The findings revealed that certain modifications to the chemical structure enhanced anticancer activity, with IC50 values indicating potent effects against MCF-7 cells .

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